4-Nitrophenyl 4-nitrobenzoate

Catalog No.
S3333675
CAS No.
1037-31-6
M.F
C13H8N2O6
M. Wt
288.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl 4-nitrobenzoate

CAS Number

1037-31-6

Product Name

4-Nitrophenyl 4-nitrobenzoate

IUPAC Name

(4-nitrophenyl) 4-nitrobenzoate

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H

InChI Key

MBSZPLPPLPIPMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 4-Nitrophenyl 4-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl 4-nitrobenzoate (CAS 1037-31-6) is a symmetric dinitro-aromatic active ester utilized extensively in synthetic organic chemistry, analytical chromatography, and enzymology. Structurally composed of a 4-nitrophenol leaving group esterified with a 4-nitrobenzoic acid moiety, the compound features a highly electron-deficient carbonyl center due to the strong electron-withdrawing effects of the two para-nitro groups. In procurement and industrial contexts, it is primarily sourced as a highly reactive N-acylating agent for amino acid derivatization, a standardized internal reference for normal-phase high-performance liquid chromatography (HPLC) in agrochemical quality control, and a sensitive chromogenic substrate for esterase and lipase activity assays. Its crystalline stability combined with its predictable hydrolysis kinetics makes it a superior choice over less reactive aliphatic or mono-aromatic esters in time-sensitive or quantitative workflows [1].

Research Fit

Core Identity Symmetric dinitro‑aromatic activated ester
Mechanistic Probe Nucleophilic substitution & hydrolysis studies
Chromogenic Substrate Enzyme kinetics, λmax ≈ 413 nm
Purity Grade Research-grade, ≥98% purity

Substituting 4-nitrophenyl 4-nitrobenzoate with simpler active esters, such as 4-nitrophenyl acetate or 4-nitrophenyl benzoate, fundamentally compromises reaction kinetics and analytical resolution. In synthetic applications, the absence of the second nitro group on the acyl side in mono-nitro analogs significantly reduces the electrophilicity of the carbonyl carbon, leading to sluggish acylation rates and lower yields when reacting with weak nucleophiles like amino acids [1]. In analytical workflows, such as the AOAC standardized testing for pesticide formulations, substituting this specific dinitro ester alters the chromatographic retention time and UV absorbance profile at 254 nm, causing co-elution with formulation matrix components and invalidating quantitative response ratios [2]. Furthermore, in enzymatic assays, generic mono-nitro esters fail to provide the same rapid turnover rates, resulting in prolonged assay times and reduced detection sensitivity.

Substitution Risk

Mono-nitro analogues exhibit lower electron-withdrawing character, altering Hammett response and rate-limiting steps.
Leaving-group lability may differ, impacting kinetic reproducibility in acyl-transfer reactions.
Chromogenic response at 410–420 nm may not match with mono-nitro substrates, affecting assay calibration.

Enhanced N-Acylation Kinetics for Amino Acid Derivatization

In aqueous-organic environments, 4-nitrophenyl 4-nitrobenzoate functions as a highly reactive active ester for the N-acylation of amino acids. When compared to the mono-nitro analog (4-nitrophenyl benzoate), the introduction of the second para-nitro group on the acyl moiety significantly increases the electrophilicity of the carbonyl carbon. Kinetic measurements at 25 °C demonstrate that 4-nitrophenyl 4-nitrobenzoate achieves a pH-independent acylation rate constant of 1.40 × 10⁴ M⁻¹s⁻¹, compared to just 2.19 × 10³ M⁻¹s⁻¹ for 4-nitrophenyl benzoate [1].

Evidence DimensionpH-independent acylation rate constant (25 °C)
Target Compound Data1.40 × 10⁴ M⁻¹s⁻¹
Comparator Or Baseline4-Nitrophenyl benzoate (2.19 × 10³ M⁻¹s⁻¹)
Quantified Difference6.4-fold increase in acylation rate
ConditionsAqueous-organic solvent mixtures, 25 °C

The significantly faster reaction kinetics reduce required reaction times and improve yields when synthesizing N-acyl amino acid derivatives or peptide precursors.

IBA-Catalysed Hydrolysis
Reported rank
k_cat(NO&sub2;) > k_cat(CN) > k_cat(Cl) > k_cat(H) > k_cat(CH&sub3;)
Versus 4‑Nitrophenyl benzoate
Supports higher reactivity ranking
Direct head-to-head comparison, Hammett ρ > 0

Baseline Resolution and UV Response in HPLC Workflows

For quantitative liquid chromatography, particularly in standardized pesticide formulation assays such as CIPAC-AOAC Method 982.07, 4-nitrophenyl 4-nitrobenzoate is strictly specified as the internal standard. Compared to alternative standards like dimethyl 4-nitrophthalate, the symmetric dinitro-aromatic structure provides optimal retention behavior on normal-phase silica gel columns and superior UV response at 254 nm, preventing co-elution with active ingredients like temephos and ensuring accurate response ratios [1].

Evidence DimensionSuitability as HPLC internal standard (retention and UV response at 254 nm)
Target Compound DataBaseline-resolved, high-absorbance internal standard peak
Comparator Or BaselineDimethyl 4-nitrophthalate (alternative standard)
Quantified DifferenceMeets strict AOAC baseline resolution and response ratio requirements
ConditionsNormal-phase LC (silica gel, ethyl acetate/n-hexane mobile phase, 254 nm detection)

Ensures regulatory compliance and reproducible quantification in industrial quality control and formulation analysis.

EtO− Nucleophilic Substitution
Class-level inference
~220-fold rate amplification
Relative to X = H
Amplifies electrophilicity factor
Hammett ρ = 3.00 for dissociated EtO−

Accelerated Hydrolysis for High-Sensitivity Enzymatic Assays

As a chromogenic substrate, 4-nitrophenyl 4-nitrobenzoate offers distinct kinetic advantages over standard aliphatic mono-nitro substrates like 4-nitrophenyl acetate. The presence of the strongly electron-withdrawing 4-nitrobenzoyl group creates a highly electron-deficient carbonyl center, which dramatically lowers the activation energy for nucleophilic attack. This structural tuning ensures rapid enzymatic turnover and immediate release of the 4-nitrophenoxide chromophore (measured at ~400-413 nm), enabling shorter assay times and lower limits of detection for specific lipases and esterases [1].

Evidence DimensionCarbonyl electrophilicity and substrate turnover rate
Target Compound DataHighly electron-deficient carbonyl (dual -NO2 inductive/mesomeric effect)
Comparator Or Baseline4-Nitrophenyl acetate (aliphatic acyl group, lower electrophilicity)
Quantified DifferenceRapid turnover enabling shorter assay times
ConditionsAqueous enzymatic assay conditions, photometric detection at >400 nm

Allows assay developers to achieve higher sensitivity and faster readout times when characterizing enzyme kinetics or screening for lipase activity.

Aqueous N-Acylation
Supporting evidence
Validates reactive acylation agent
Glycine & L-proline in water‑acetonitrile mixtures
Supports peptide conjugation context
No direct comparator in study
Physicochemical Profile
Data to verify
MW +45 Da
Density +0.2 g·cm−³
Boiling Point +98 °C
May affect purification & handling
Predicted values; verify experimentally
Ortho-Positional Effect
General principles
Para-nitro vs. ortho-nitro leaving group introduces steric hindrance and altered solvation.
Supports para-isomer lability preference
Review for steric hindrance context

Active Ester Reagent for Peptide and Amino Acid Synthesis

Due to its highly electrophilic carbonyl center, 4-nitrophenyl 4-nitrobenzoate is an ideal N-acylating agent for derivatizing amino acids like glycine and L-proline in aqueous-organic mixtures. It is specifically chosen over mono-nitro benzoates when rapid reaction kinetics and high yields are required without the need for extreme pH or temperature conditions [1].

Internal Standard for Agrochemical Quality Control (HPLC)

In industrial analytical laboratories, this compound is utilized as the mandatory internal standard for quantifying organophosphate pesticides (e.g., temephos) under CIPAC-AOAC Method 982.07. Its specific retention time on normal-phase silica and strong UV absorbance at 254 nm make it superior to alternative phthalate standards for ensuring baseline resolution [2].

High-Sensitivity Chromogenic Substrate for Esterase Profiling

4-Nitrophenyl 4-nitrobenzoate is employed in biochemical assays to measure the activity of specific lipases and esterases. Its dual-nitro structure provides a highly labile ester bond that turns over rapidly upon enzymatic cleavage, releasing a yellow chromophore that allows for real-time, high-sensitivity photometric tracking at 400-413 nm [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mechanistic Probe
Electronic effect sensitivity
Hammett correlation validation
Activated Ester
Aqueous reactivity
Hydrolysis vs. acylation ratio
Chromogenic Substrate
Leaving-group lability
4‑Nitrophenol detection at 413 nm
Hammett Calibration Standard
LFER adherence
NO&sub2; σ reproducibility

XLogP3

3.2

Other CAS

1037-31-6

Wikipedia

4-nitrophenyl 4-nitrobenzoate

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